3-(Phenethyloxy)-N-(3-phenylpropyl)aniline

Overview

Description

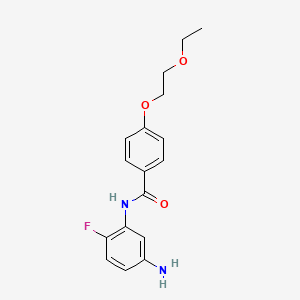

“3-(Phenethyloxy)-N-(3-phenylpropyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine group), a phenyl group (a benzene ring), and an ether linkage (oxygen atom connected to two carbon atoms). The properties of this compound would be influenced by these functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the attachment of the aniline and phenylpropyl groups. This could potentially be achieved through a series of reactions including nucleophilic substitution, reduction, and perhaps a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene rings in the aniline and phenyl groups would add a degree of resonance stability to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. The aniline group could undergo reactions typical of amines, such as acylation or alkylation . The ether linkage might be cleaved under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar benzene rings could impact its solubility, boiling point, and melting point .Scientific Research Applications

Photometric Determination of Hydrogen Peroxide

- Research Context : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, similar in structure to 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline, have been explored for photometric determination of hydrogen peroxide.

- Application : These compounds demonstrate high absorbance in visible wavelengths in weakly alkaline to fairly acidic pH, making them useful for accurate hydrogen peroxide measurement in various research and industrial settings (Tamaoku et al., 1982).

Synthesis and Reaction Path Analysis

- Research Context : Studies on the synthesis of benzoxazine, involving the reaction of phenol, aniline, and formaldehyde, highlight the potential application of aniline derivatives.

- Application : Understanding the synthesis and reaction paths of compounds like this compound can contribute to the development of new materials and chemicals (Zhang et al., 2015).

Study of Molecular Structures

- Research Context : Analysis of compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline provides insights into molecular structures and interactions.

- Application : Such studies are crucial in material science and pharmaceutical research for understanding molecular behavior and designing new compounds (Su et al., 2013).

Understanding Metabolic Pathways

- Research Context : Research on the metabolism of dialkylaryltriazenes, which includes derivatives of aniline, sheds light on biochemical pathways.

- Application : This knowledge can be applied in pharmacology and toxicology to understand drug metabolism and potential interactions (Pool Bl, 1979).

Catalysis in Organic Reactions

- Research Context : The application of Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds demonstrates the use of aniline derivatives in catalysis.

- Application : These catalysts are significant in environmental chemistry for pollutant removal and in synthetic chemistry for facilitating chemical reactions (Zhang et al., 2009).

Electronic Spectroscopy Studies

- Research Context : Investigating the ultraviolet spectra of aniline and its derivatives helps in understanding electronic transitions.

- Application : This is important in the development of new dyes, pigments, and electronic materials (Cumper & Singleton, 1968).

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

- Research Context : Complexes derived from anilinotropone ligands, similar to this compound, are studied for their luminescence properties.

- Application : These findings have implications in the field of optoelectronics, particularly in the development of OLEDs (Vezzu et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-(2-phenylethoxy)-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-3-9-20(10-4-1)13-8-17-24-22-14-7-15-23(19-22)25-18-16-21-11-5-2-6-12-21/h1-7,9-12,14-15,19,24H,8,13,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIOXNRZMVAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)

![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)